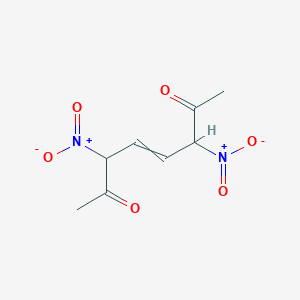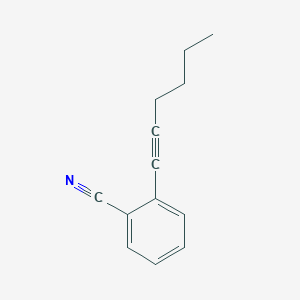![molecular formula C24H48Cl2Sn2 B14322844 1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane CAS No. 111469-26-2](/img/structure/B14322844.png)
1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane is a macrobicyclic compound containing tin atoms as bridgeheads. This compound is part of a broader class of organotin compounds, which have been studied for their unique structural and chemical properties .
Métodos De Preparación
The synthesis of 1,10-dichloro-1,10-distannabicyclo[8.8.8]hexacosane involves the use of tin atoms as bridgeheads, analogous to the nitrogen atoms in cryptands. The preparation typically involves a series of steps, including the formation of intermediate compounds and the final macrobicyclic structure . The reaction conditions often require precise control of temperature, solvents, and reagents to ensure the correct formation of the desired product .
Análisis De Reacciones Químicas
1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
This compound has several scientific research applications, particularly in the fields of chemistry and materials science. It is used as a model compound to study the behavior of organotin compounds and their interactions with other molecules. Additionally, its unique structure makes it a valuable tool for investigating the properties of macrobicyclic compounds .
Mecanismo De Acción
The mechanism by which 1,10-dichloro-1,10-distannabicyclo[8.8.8]hexacosane exerts its effects involves the interaction of its tin atoms with other molecules. These interactions can lead to the formation of new chemical bonds and the alteration of existing ones. The molecular targets and pathways involved in these interactions are still being studied, but they are believed to play a crucial role in the compound’s reactivity and stability .
Comparación Con Compuestos Similares
1,10-Dichloro-1,10-distannabicyclo[8.8.8]hexacosane can be compared to other similar compounds, such as 1,10-diphenyl-1,10-distannabicyclo[8.8.8]hexacosane. While both compounds share a similar macrobicyclic structure, the presence of different substituents (chlorine vs. phenyl groups) can lead to variations in their chemical properties and reactivity . Other similar compounds include various macrobicyclic organotin compounds, which also exhibit unique structural and chemical characteristics .
Propiedades
Número CAS |
111469-26-2 |
|---|---|
Fórmula molecular |
C24H48Cl2Sn2 |
Peso molecular |
645.0 g/mol |
Nombre IUPAC |
1,10-dichloro-1,10-distannabicyclo[8.8.8]hexacosane |
InChI |
InChI=1S/3C8H16.2ClH.2Sn/c3*1-3-5-7-8-6-4-2;;;;/h3*1-8H2;2*1H;;/q;;;;;2*+1/p-2 |
Clave InChI |
RCPPDQZGPYXKOY-UHFFFAOYSA-L |
SMILES canónico |
C1CCCC[Sn]2(CCCCCCCC[Sn](CCC1)(CCCCCCCC2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


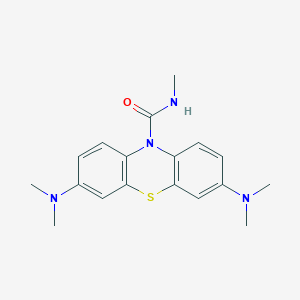
![N-[4-(2-Hydroxybenzoyl)phenyl]-N-phenylbenzamide](/img/structure/B14322771.png)
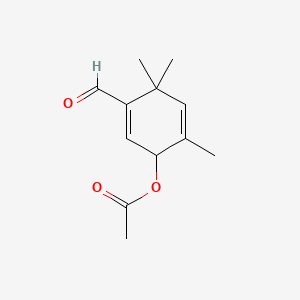

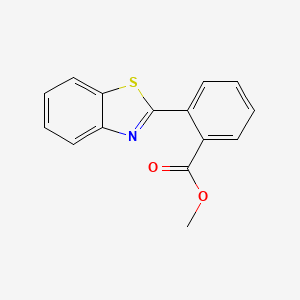
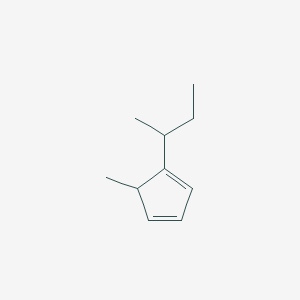
![9-[3-(9-Methyl-2,7-dinitro-9H-fluoren-9-YL)propyl]-9H-carbazole](/img/structure/B14322819.png)
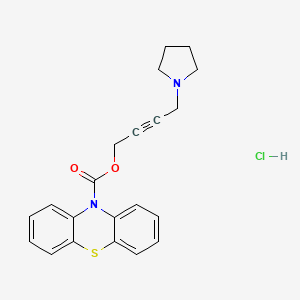
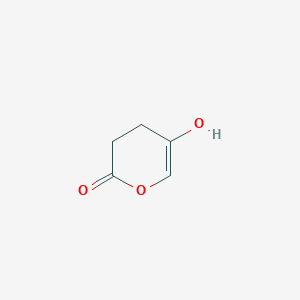
![({4-[1-Chloro-2-(phenylsulfanyl)ethyl]phenyl}methyl)(trimethyl)stannane](/img/structure/B14322842.png)
